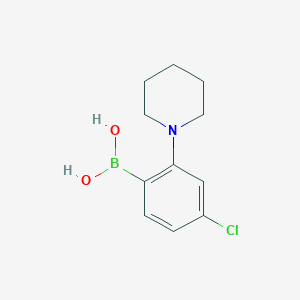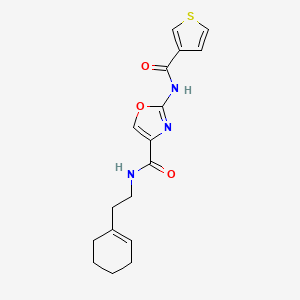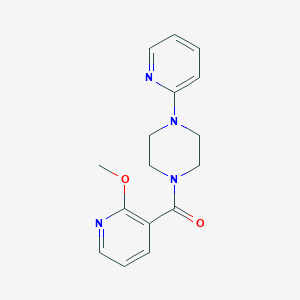
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into similar compounds often focuses on their synthesis and chemical characterization. For example, studies have described the synthesis of novel classes of pyridazin-3-one derivatives and their structural determination through various analytical techniques, including spectroscopy and crystallography (H. M. Ibrahim & H. Behbehani, 2014; L. Mahalakshmi, V. Upadhyaya, & T. Row, 2002). This foundational work is crucial for understanding the chemical properties and potential applications of these compounds.
Biological Activities
Compounds with structural similarities to the query molecule have been investigated for various biological activities. For instance, derivatives have been studied for their antinociceptive (pain-relieving) properties, suggesting potential therapeutic applications (D. Dogruer, M. Fethi Şahin, S. Ünlü, & S. Ito, 2000). Additionally, antimicrobial and antibacterial activities have been a significant focus, with some compounds showing promising results against specific bacterial strains (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, & Mokhtar A. Al-Masany, 2014).
Potential Applications in Cognitive Disorders
Research into pyridazinone derivatives has also explored potential applications in treating cognitive disorders. For instance, certain derivatives have been identified as potent and selective histamine H3 receptor inverse agonists, suggesting their use in treating attentional and cognitive disorders (R. Hudkins et al., 2011).
Antioxidant Activities
The antioxidant potential of related compounds has been examined, highlighting their capability to scavenge free radicals and protect against oxidative stress. Such properties are essential for developing new therapeutic agents (K. Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-16(18-10-14-5-2-8-25-14)11-26-17-7-6-15(19-20-17)12-3-1-4-13(9-12)21(23)24/h1-9H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPWWGZHXKUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)


![N-(3,4-dimethoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2649788.png)


![Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2649794.png)
![2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid](/img/structure/B2649796.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2649799.png)

